molecular formula C5H4 B3365742 1,2,3,4-Pentatetraene CAS No. 12595-82-3

1,2,3,4-Pentatetraene

Cat. No. B3365742
CAS RN: 12595-82-3
M. Wt: 64.08 g/mol
InChI Key: UNSWNZFTRPSXHQ-UHFFFAOYSA-N
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Description

1,2,3,4-Pentatetraene is a chemical compound with the formula C5H4 . It is a molecule that contains a total of 8 bonds, including 4 non-Hydrogen bonds, 4 multiple bonds, and 4 double bonds .


Synthesis Analysis

Various types of 1,2,3,4-pentatetraenes were synthesized readily and selectively by the alkenylidene carbene addition to thioketene . Thermal, photochemical, and acid-promoted reactions of 1,2,3,4-pentatetraene resulted in the formation of novel conjugated thiones .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Pentatetraene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The carbon atoms in the chemical structure of 1,2,3,4-Pentatetraene are implied to be located at the corners and hydrogen atoms attached to carbon atoms are not indicated .


Physical And Chemical Properties Analysis

1,2,3,4-Pentatetraene has a molecular weight of 64.0853 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Reactions

  • Synthesis and Novel Reactions : Various types of 1,2,3,4-pentatetraenes and episulfides have been synthesized, leading to the formation of novel conjugated thiones (Tokitoh, Suzuki, & Andō, 1989).
  • Preparation and Stereochemistry : Research on the preparation and stereochemistry of pentatetraenes has been conducted, including the synthesis of new aromatic and aliphatic substituted pentatetraenes (Karich & Jochims, 1977).

Photochemical Studies

Computational Studies

  • Energetics of Cumulenes : A study focused on the relative energetics of various cumulene and poly-yne structures, including pentatetraene, using different theoretical methods (Woodcock, Schaefer, & Schreiner, 2002).

Molecular Design and Applications

  • Polycyclic Aromatic Hydrocarbons (PAHs) : Research has been done on the molecular design of PAHs, including structures related to pentatetraene, focusing on their stability and potential applications in organic electronics (Zhang et al., 2015).

properties

InChI

InChI=1S/C5H4/c1-3-5-4-2/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSWNZFTRPSXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=C=C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925323
Record name Pentatetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Pentatetraene

CAS RN

12595-82-3, 21986-03-8
Record name Carbon pentamer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012595823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Pentatetraene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021986038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentatetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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